Bromide vs. Chloride Leaving Group: 14-Fold Faster SN2 Nucleophilic Substitution Kinetics
The terminal bromide of t-Boc-N-amido-PEG10-Br reacts approximately 14-fold faster in SN2 nucleophilic substitution than the corresponding chloride analog (t-Boc-N-amido-PEG10-Cl). This is based on a quantitative leaving group study measuring relative rate constants (krel), where bromide exhibits krel = 14 vs. chloride krel = 1 [1]. The bromide also outperforms fluoride (krel ≪ 1) and is surpassed only by iodide (krel = 91) and sulfonate esters such as tosylate (krel = 3.7 × 10⁴) among common leaving groups [1]. For bioconjugation applications, the bromide provides a practical balance between sufficient reactivity for high-yield conjugation and manageable stability during storage and handling [2].
| Evidence Dimension | SN2 nucleophilic substitution relative rate (krel) |
|---|---|
| Target Compound Data | krel (bromide) = 14 (t-Boc-N-amido-PEG10-Br) |
| Comparator Or Baseline | t-Boc-N-amido-PEG10-Cl (chloride analog): krel = 1; t-Boc-N-amido-PEG10-I (iodide analog): krel = 91; t-Boc-N-amido-PEG10-OTs (tosylate analog): krel = 3.7 × 10⁴ |
| Quantified Difference | Bromide is 14× faster than chloride; iodide is 6.5× faster than bromide; tosylate is ~2,640× faster than bromide |
| Conditions | Nucleophilic substitution (SN2) relative rate scale; leaving group ability referenced to chloride as baseline (krel = 1), derived from kinetic studies in organic solvents [1] |
Why This Matters
Procurement of the bromide variant over the chloride can reduce conjugation reaction times by an order of magnitude and improve substitution yields, directly impacting PROTAC library synthesis throughput.
- [1] Wikipedia. Leaving Group. Quantitative comparison: bromide krel=14, chloride krel=1, iodide krel=91, tosylate krel=3.7×10⁴, triflate krel=1.4×10⁸. Web Archive 2016-11-12. Available at: https://web.archive.org/web/20161112091351/https://en.wikipedia.org/wiki/Leaving_group View Source
- [2] 冰合试剂. Br-PEG10-NHBoc 产品信息: 溴端可与硫醇、胺、叠氮、烷氧基等亲核试剂发生SN2反应. Available at: https://www.bhsj1.com/d/JY04/310008.html View Source
